molecular formula C20H18N2O2S B4333841 3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA

3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA

Cat. No.: B4333841
M. Wt: 350.4 g/mol
InChI Key: DKVAQKQNIMVMOS-UHFFFAOYSA-N
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Description

3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA is a complex organic compound that features a thiophene ring and a xanthene moiety connected through an ethyl and urea linkage

Properties

IUPAC Name

1-(2-thiophen-2-ylethyl)-3-(9H-xanthen-9-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(21-12-11-14-6-5-13-25-14)22-19-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)19/h1-10,13,19H,11-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVAQKQNIMVMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA typically involves the following steps:

    Formation of 2-(Thiophen-2-yl)ethylamine: This intermediate can be synthesized by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, followed by reaction with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.

    Formation of 9H-xanthene-9-yl isocyanate: This intermediate can be synthesized by reacting 9H-xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to form the isocyanate.

    Coupling Reaction: The final step involves the reaction of 2-(thiophen-2-yl)ethylamine with 9H-xanthene-9-yl isocyanate to form this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the xanthene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethylamine: A precursor in the synthesis of the target compound.

    9H-xanthene-9-yl isocyanate: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA is unique due to its combination of a thiophene ring and a xanthene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA
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3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA

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